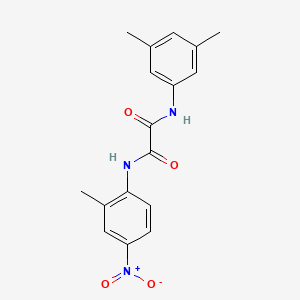

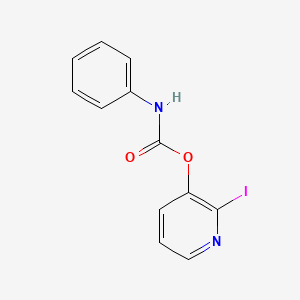

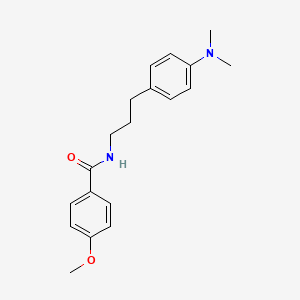

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, commonly known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a member of the oxalamide family of compounds, which are known for their diverse range of properties, including antimicrobial, antiviral, and anticancer activities.

Wissenschaftliche Forschungsanwendungen

Synthesis Methods

- A novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which may include structures similar to N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, has been developed. This method involves the Meinwald rearrangement and a new rearrangement sequence, proving to be operationally simple and high yielding. It provides a useful formula for both anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Catalysis

- N1-(2,6-Dimethylphenyl)-N2-(pyridin-2-ylmethyl)oxalamide (DMPPO), a compound structurally similar to the one , was found effective as a ligand for copper-catalyzed coupling reactions of (hetero)aryl halides with 1-alkynes, offering a diverse formation of internal alkynes (Chen et al., 2023).

Crystal Structures and Pharmacological Activity

- The crystal structures of calcium channel antagonists, including 2,6-dimethyl-3,5-dicarbomethoxy-4-(2-nitrophenyl)-1,4-dihydropyridine (structurally related to the compound ), were determined. The relationship between the molecular structure and pharmacological activity was explored, highlighting the role of ring puckering in biological activity (Triggle et al., 1980).

Alkylation Reactions

- A procedure for N-ethylation and methylation of 1,3-diphenylureas, which could include derivatives of N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide, has been developed, leading to the synthesis of important nitro derivatives used as propellant stabilizers (Curtis, 1988).

Analytical Applications

- A method for the quantitative determination of a cerebral vasodilator structurally related to the compound was described, using electron capture gas chromatography. This indicates potential analytical applications for similar compounds (Higuchi et al., 1975).

Organometallic Chemistry

- Arylboronic acids were treated with tellurium tetrachloride to generate substituted aryltellurium trichlorides, including 3,5-dimethylphenyl 2'-nitrophenyl telluride, a compound similar to N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide. This showcases its use in organometallic synthesis (Clark et al., 2002).

Chemical Reactivities and Crystal Engineering

- The reactivities of isomers similar to the compound were studied, providing insights into self-assemblies and applications in crystal engineering. These studies reveal the impact of structural changes on crystal formation and chemical reactivity (Phukan & Baruah, 2016).

Eigenschaften

IUPAC Name |

N'-(3,5-dimethylphenyl)-N-(2-methyl-4-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c1-10-6-11(2)8-13(7-10)18-16(21)17(22)19-15-5-4-14(20(23)24)9-12(15)3/h4-9H,1-3H3,(H,18,21)(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJREYAYLHXBEW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(3,5-dimethylphenyl)-N2-(2-methyl-4-nitrophenyl)oxalamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

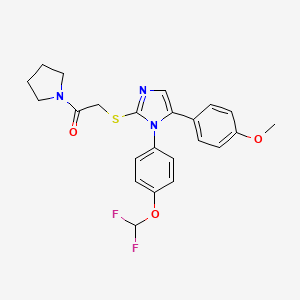

![N-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]furan-2-carboxamide](/img/structure/B2374076.png)

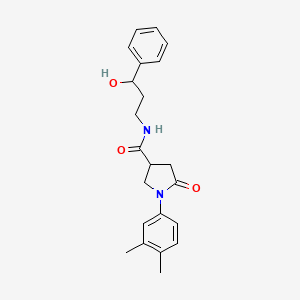

![2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2374078.png)

![2-benzyl-9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/no-structure.png)

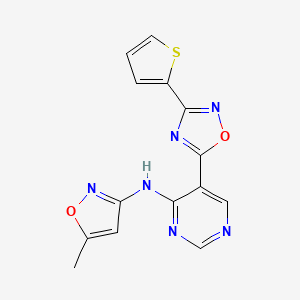

![Acetamide, N-[4-[4-(3,4-dimethylphenyl)piperazine-1-sulfonyl]phenyl]-](/img/structure/B2374091.png)